molecular formula C23H18ClN3OS B11268763 4-(4-chlorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole

4-(4-chlorophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole

Cat. No.: B11268763
M. Wt: 419.9 g/mol
InChI Key: QWJFIKRAXPOQKE-MFKUBSTISA-N
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Description

4-(4-Chlorophenyl)-2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-5-phenyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a phenyl group attached to the thiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-5-phenyl-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The chlorophenyl, methoxyphenyl, and phenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.

    Condensation Reaction: The final step involves a condensation reaction between the thiazole derivative and the hydrazine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazine moiety, potentially converting it into different functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-5-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(2-methoxyphenyl)-1,3-thiazole: Lacks the chlorophenyl group.

    4-(4-Chlorophenyl)-2-phenyl-1,3-thiazole: Lacks the methoxyphenyl group.

    2-[(2E)-2-[(2-Methoxyphenyl)methylidene]hydrazin-1-yl]-5-phenyl-1,3-thiazole: Lacks the chlorophenyl group.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazin-1-yl]-5-phenyl-1,3-thiazole lies in its combination of substituents. The presence of the chlorophenyl, methoxyphenyl, and phenyl groups in specific positions on the thiazole ring imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C23H18ClN3OS/c1-28-20-10-6-5-9-18(20)15-25-27-23-26-21(16-11-13-19(24)14-12-16)22(29-23)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27)/b25-15+

InChI Key

QWJFIKRAXPOQKE-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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